molecular formula C17H23ClN2O4 B1342265 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride CAS No. 1171456-52-2

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride

Cat. No. B1342265
CAS RN: 1171456-52-2
M. Wt: 354.8 g/mol
InChI Key: UMYIIMXQISWTEK-UHFFFAOYSA-N
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Description

“1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Scientific Research Applications

Decomposition and Conversion Applications

The study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor. This methodology could provide insights into the degradation or transformation of complex organic compounds, including "1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride," especially in environmental remediation or the synthesis of valuable products from precursor substances (Hsieh et al., 2011).

Synthesis and Drug Development

Research on indole synthesis, as reviewed by Taber and Tirunahari (2011), highlights the significance of indole derivatives in drug development. The versatility of indole compounds in synthesizing a wide range of pharmacologically active molecules could imply potential routes for the synthesis or modification of "1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride" for therapeutic applications (Taber & Tirunahari, 2011).

Environmental and Bioremediation Insights

The biodegradation and fate of ethers like MTBE in soil and groundwater are discussed by Thornton et al. (2020). Understanding the microbial degradation pathways and environmental fate of such compounds can provide valuable information on the ecological impact and degradation strategies for structurally related chemicals, including the environmental behavior of "1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride" (Thornton et al., 2020).

properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-(2-aminoethyl)indole-1,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4.ClH/c1-17(2,3)23-16(21)19-10-12(7-8-18)13-9-11(15(20)22-4)5-6-14(13)19;/h5-6,9-10H,7-8,18H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYIIMXQISWTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594822
Record name 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride

CAS RN

1171456-52-2
Record name 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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